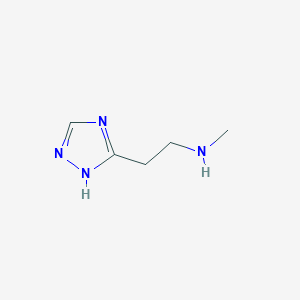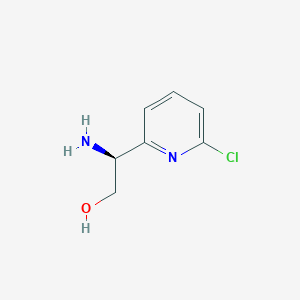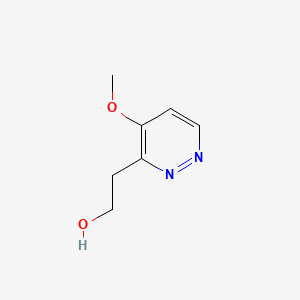
n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine: is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with ethylamine under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can further optimize the reaction conditions to achieve higher efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and may require the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazole derivatives .
Aplicaciones Científicas De Investigación
n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors associated with cardiovascular diseases.
Agrochemicals: The compound is utilized in the synthesis of herbicides, fungicides, and insecticides.
Material Science: It serves as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The triazole ring is known to interact with various biological targets, making it a versatile scaffold in drug design .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A similar compound with a methyl group attached to the triazole ring, used in various chemical reactions.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another compound with a similar structure, used in the synthesis of pharmaceuticals.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A phenyl-1,2,4-triazole derivative with potential therapeutic applications.
Uniqueness
n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
34392-55-7 |
|---|---|
Fórmula molecular |
C5H10N4 |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
N-methyl-2-(1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H10N4/c1-6-3-2-5-7-4-8-9-5/h4,6H,2-3H2,1H3,(H,7,8,9) |
Clave InChI |
AWLGSCSQEWTDSU-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=NC=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)




![tert-butyl5-(trifluoromethyl)-[2,4'-bipiperidine]-1'-carboxylate,Mixtureofdiastereomers](/img/structure/B13559188.png)

![4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559206.png)



![Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)](/img/structure/B13559232.png)
